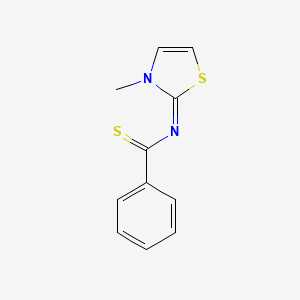
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable reagent in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- typically involves the reaction of benzenecarbothioamide with 3-methyl-2-thiazoline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification process is also scaled up, often involving large-scale chromatography or crystallization units.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions often occur in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s thiazole ring is crucial for its activity, as it can participate in various interactions with biological molecules.
Comparación Con Compuestos Similares
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be compared with other thiazole-containing compounds:
3-Methyl-2-benzothiazolinone hydrazone: Similar in structure but used primarily as a chromogenic reagent in biochemical assays.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole: A simpler structure with applications in the synthesis of dyes and pharmaceuticals.
The uniqueness of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other thiazole derivatives.
Propiedades
Número CAS |
64949-27-5 |
|---|---|
Fórmula molecular |
C11H10N2S2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
N-(3-methyl-1,3-thiazol-2-ylidene)benzenecarbothioamide |
InChI |
InChI=1S/C11H10N2S2/c1-13-7-8-15-11(13)12-10(14)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
GPTLQXYTHWTLDN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CSC1=NC(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
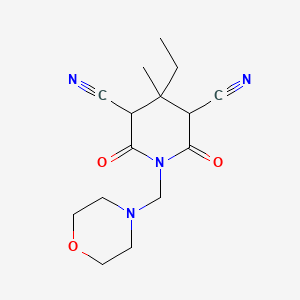
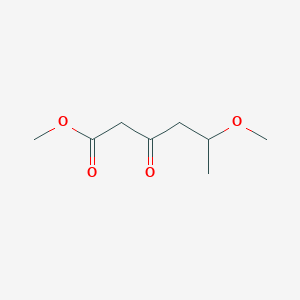

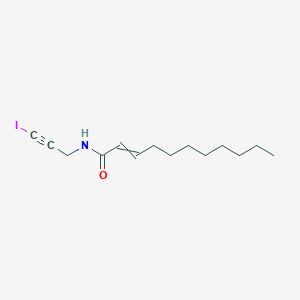
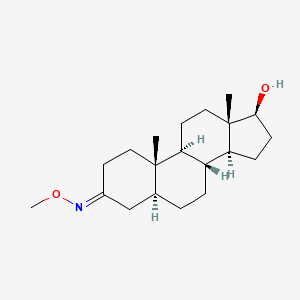
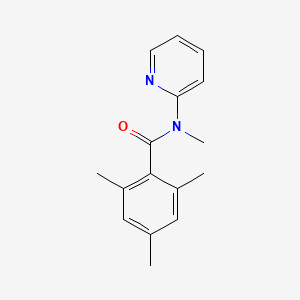

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
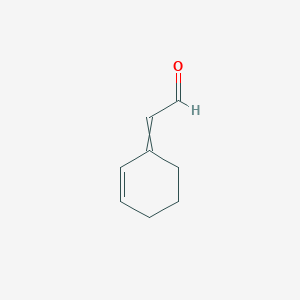
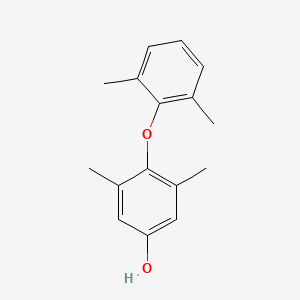
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
